(E)-ethyl 2-(3-(3-nitrophenyl)acrylamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (E)-ethyl 2-(3-(3-nitrophenyl)acrylamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 397290-66-3
VCID: VC5333287
InChI: InChI=1S/C21H22N2O5S/c1-2-28-21(25)19-16-9-4-3-5-10-17(16)29-20(19)22-18(24)12-11-14-7-6-8-15(13-14)23(26)27/h6-8,11-13H,2-5,9-10H2,1H3,(H,22,24)/b12-11+
SMILES: CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-]
Molecular Formula: C21H22N2O5S
Molecular Weight: 414.48

(E)-ethyl 2-(3-(3-nitrophenyl)acrylamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

CAS No.: 397290-66-3

Cat. No.: VC5333287

Molecular Formula: C21H22N2O5S

Molecular Weight: 414.48

* For research use only. Not for human or veterinary use.

(E)-ethyl 2-(3-(3-nitrophenyl)acrylamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate - 397290-66-3

Specification

CAS No. 397290-66-3
Molecular Formula C21H22N2O5S
Molecular Weight 414.48
IUPAC Name ethyl 2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Standard InChI InChI=1S/C21H22N2O5S/c1-2-28-21(25)19-16-9-4-3-5-10-17(16)29-20(19)22-18(24)12-11-14-7-6-8-15(13-14)23(26)27/h6-8,11-13H,2-5,9-10H2,1H3,(H,22,24)/b12-11+
Standard InChI Key IUJFGCVYQMBNPT-VAWYXSNFSA-N
SMILES CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure comprises three key components:

  • Tetrahydrocyclohepta[b]thiophene Core: A seven-membered cycloheptane ring fused to a thiophene, conferring rigidity and planar geometry .

  • Acrylamido Linker: An (E)-configured α,β-unsaturated amide group, which enhances conjugation and influences reactivity .

  • 3-Nitrophenyl Substituent: An electron-withdrawing aromatic group that modulates electronic properties and participates in electrophilic substitution reactions .

Molecular Properties

  • Molecular Formula: C₂₁H₂₂N₂O₅S.

  • Molecular Weight: 414.48 g/mol.

  • CAS Registry: 397290-66-3.

  • Spectral Data:

    • IR: Key peaks include ν(C=O) at ~1665 cm⁻¹ (ester), ν(N-H) at ~3250 cm⁻¹ (amide), and ν(NO₂) at ~1520 cm⁻¹ .

    • ¹H NMR: Characteristic signals include δ 1.38–1.42 ppm (ethyl CH₃), δ 4.45–4.50 ppm (ethyl CH₂), and δ 7.50–8.01 ppm (aromatic protons) .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves sequential reactions:

  • Core Formation: Cyclocondensation of ketones or aldehydes with sulfur and activated nitriles via the Gewald reaction .

  • Acrylamido Incorporation: Coupling of ethyl 2-amino-4H-cyclohepta[b]thiophene-3-carboxylate with 3-nitrocinnamic acid derivatives using EDC/DCC in DMF or DMSO .

  • Geometric Control: Isolation of the (E)-isomer via recrystallization or chromatographic separation .

Reaction Conditions

ParameterOptimal ValuePurpose
Coupling AgentEDC or DCCActivates carboxylic acid
SolventDMF/DMSOEnhances solubility
Temperature25–40°CBalances reaction rate & yield
Reaction Time4–6 hoursEnsures complete conversion

Yield: 55–95%, depending on substituents and purification methods .

Chemical Reactivity and Functionalization

Key Reactivity Profiles

  • Electrophilic Aromatic Substitution: The 3-nitrophenyl group undergoes nitration or halogenation at meta/para positions .

  • Nucleophilic Addition: The acrylamido double bond reacts with amines or thiols, forming Michael adducts .

  • Ester Hydrolysis: Under acidic/basic conditions, the ethyl ester converts to a carboxylic acid, enabling further derivatization .

Stability Considerations

  • Thermal Stability: Decomposes above 200°C, as indicated by TGA data of analogs .

  • Photoreactivity: The nitro group may facilitate photooxidation, necessitating light-protected storage .

Comparative Analysis with Structural Analogs

PropertyTarget CompoundAnalog (Carboxamide)
Molecular FormulaC₂₁H₂₂N₂O₅SC₁₉H₁₉N₃O₄S
Bioactivity (IC₅₀)Not reported10–50 μM (Antioxidant)
SolubilitySoluble in DMSOPoor aqueous solubility

Future Directions

  • Mechanistic Studies: Elucidate the compound’s mode of action in biological systems.

  • Derivatization: Explore substituent effects on the cycloheptathiophene core to enhance bioactivity.

  • Scale-Up Protocols: Optimize synthetic routes for industrial production .

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